Cas no 4297-75-0 (6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione)

6-Amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine core with an amino functional group at the 6-position. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and organic synthesis. The compound's fused oxazine and diketone moieties offer versatility in forming derivatives through nucleophilic substitution or condensation reactions. Its stability under standard conditions and well-defined crystalline properties facilitate handling and purification. The presence of both amino and carbonyl groups enables selective modifications, making it valuable for constructing complex molecular frameworks. This compound is particularly relevant in medicinal chemistry for developing bioactive molecules due to its scaffold's potential for hydrogen bonding and structural diversity.
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione structure
4297-75-0 structure
Product name:6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
CAS No:4297-75-0
MF:C8H6N2O3
MW:178.14484
MDL:MFCD20707545
CID:1515467
PubChem ID:242012

6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-amino-1,3-benzoxazine-2,4-dione
    • CTK4I6855
    • 6-Aminodihydro-1.3-benzoxazin-2.4-dion
    • AC1L68L5
    • AR-1H0849
    • 6-amino-benzo[e][1,3]oxazine-2,4-dione
    • 6-amino-2h-1,3-benzoxazine-2,4(3h)-dione
    • AC1Q6DTA
    • SureCN8380003
    • NSC50118
    • CTK4I6855; 6-Aminodihydro-1.3-benzoxazin-2.4-dion; AC1L68L5; AR-1H0849; 6-amino-benzo[e][1,3]oxazine-2,4-dione; 6-amino-2h-1,3-benzoxazine-2,4(3h)-dione; AC1Q6DTA; SureCN8380003; NSC50118;
    • 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
    • DTXSID40287277
    • EN300-330998
    • SCHEMBL8380003
    • 4297-75-0
    • Z1262652219
    • NSC-50118
    • MDL: MFCD20707545
    • Inchi: InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,9H2,(H,10,11,12)
    • InChI Key: OQBHIDQYRBFXNI-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1N)C(=O)NC(=O)O2

Computed Properties

  • Exact Mass: 178.03788
  • Monoisotopic Mass: 178.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • PSA: 81.42
  • LogP: 0.64470

6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-330998-2.5g
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
4297-75-0 95.0%
2.5g
$2071.0 2025-03-18
Enamine
EN300-330998-0.25g
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
4297-75-0 95.0%
0.25g
$524.0 2025-03-18
Enamine
EN300-330998-0.5g
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
4297-75-0 95.0%
0.5g
$824.0 2025-03-18
Enamine
EN300-330998-1.0g
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
4297-75-0 95.0%
1.0g
$1057.0 2025-03-18
Enamine
EN300-330998-10.0g
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
4297-75-0 95.0%
10.0g
$4545.0 2025-03-18
Enamine
EN300-330998-1g
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
4297-75-0 90%
1g
$1057.0 2023-09-04
Enamine
EN300-330998-5g
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
4297-75-0 90%
5g
$3065.0 2023-09-04
A2B Chem LLC
AD26681-100mg
4-amino-10-oxa-8-azabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione
4297-75-0 95%
100mg
$421.00 2024-04-20
1PlusChem
1P0070OP-5g
4-amino-10-oxa-8-azabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione
4297-75-0 95%
5g
$3851.00 2024-05-02
A2B Chem LLC
AD26681-250mg
4-amino-10-oxa-8-azabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione
4297-75-0 95%
250mg
$587.00 2024-04-20

6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Related Literature

Additional information on 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Comprehensive Overview of 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione (CAS No. 4297-75-0): Properties, Applications, and Industry Insights

The compound 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione (CAS No. 4297-75-0) is a heterocyclic organic molecule with significant relevance in pharmaceutical and chemical research. Its unique structure, featuring a benzoxazine core and an amino functional group, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers and industry professionals frequently search for terms like "6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione synthesis" or "CAS 4297-75-0 applications," highlighting its growing importance in drug discovery and material science.

In recent years, the demand for benzoxazine derivatives has surged due to their potential in developing novel therapeutics. The 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione scaffold is particularly notable for its role in designing enzyme inhibitors and antimicrobial agents. Studies suggest its derivatives may target pathways linked to inflammation and metabolic disorders, aligning with trending topics like "precision medicine" and "sustainable drug development." This compound's molecular weight (208.18 g/mol) and solubility properties further enhance its utility in formulation studies.

From a synthetic chemistry perspective, CAS 4297-75-0 serves as a building block for constructing complex heterocycles. Its reactive sites enable modifications that cater to green chemistry principles—a hot topic in 2024, as evidenced by searches for "eco-friendly synthesis methods." The compound's stability under physiological conditions also makes it attractive for "prodrug design," another frequently queried term in pharmaceutical databases. Analytical techniques like HPLC and NMR are commonly employed to characterize its purity, addressing the industry's emphasis on "quality control in APIs."

Beyond pharmaceuticals, 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione finds niche applications in agrochemicals and specialty materials. Its thermal stability and hydrogen-bonding capacity contribute to innovations in polymer science, resonating with searches for "high-performance materials." Regulatory databases confirm its compliance with major pharmacopeias, addressing concerns about "chemical safety standards." As research progresses, this compound continues to bridge gaps between academic discoveries and industrial applications, solidifying its position in the fine chemicals market.

For researchers exploring structure-activity relationships (SAR), this benzoxazine derivative offers a robust platform. Computational modeling studies, often searched as "molecular docking with benzoxazines," leverage its well-defined crystallographic data. The compound's compatibility with microwave-assisted synthesis—a technique gaining traction for energy efficiency—further underscores its alignment with contemporary scientific priorities. With patents increasingly citing its derivatives, CAS 4297-75-0 exemplifies how foundational chemicals drive innovation across disciplines.

In conclusion, 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione represents a convergence of synthetic utility and biological potential. Its multifaceted applications respond to today's demands for "multitarget therapeutics" and "green chemistry solutions," while its well-documented properties make it a staple in research pipelines. As interdisciplinary collaborations expand, this compound is poised to remain at the forefront of cutting-edge chemical development.

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